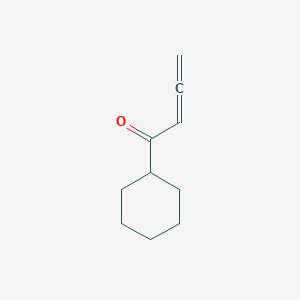

1-Cyclohexylbuta-2,3-dien-1-one

Description

Properties

CAS No. |

378186-97-1 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 |

InChI Key |

ZLUOAQRNDWQTMG-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Cyclohexylbuta 2,3 Dien 1 One and Allenic Ketones

Cycloaddition Reactions

The allenic moiety of 1-cyclohexylbuta-2,3-dien-1-one readily participates in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds. The electron-withdrawing nature of the carbonyl group influences the regioselectivity and reactivity of these transformations.

[2+2] Cycloadditions to Form Cyclobutane (B1203170) Derivatives

Allenic ketones are competent partners in [2+2] cycloaddition reactions with alkenes, leading to the formation of valuable cyclobutane derivatives. rsc.org These reactions can be promoted thermally, photochemically, or through the use of Lewis acids, which activate the allenic system towards cycloaddition. nih.gov The stereochemistry of the resulting cyclobutane is often controlled by the geometry of the starting materials and the reaction conditions. nih.gov

Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes, such as allenic ketones, with alkenes have been developed as a powerful tool for the synthesis of complex cyclobutanes with a high degree of stereocontrol. nih.gov For instance, the intramolecular [2+2] cycloaddition of chiral allenic ketones can proceed with excellent diastereoselectivity, enabling the synthesis of bicyclo[4.2.0]octane cores. nih.govnih.gov These reactions are thought to proceed through a concerted, asynchronous transition state. nih.gov

Recent advancements have also explored the use of visible light photocatalysis to initiate [2+2] cycloadditions of 1,3-dienes, a reaction class that shares mechanistic features with allene (B1206475) cycloadditions. nih.gov This approach offers a milder alternative to traditional high-energy photochemical methods. nih.gov

Table 1: Examples of [2+2] Cycloadditions of Allenic Ketones

| Allenic Ketone Substrate | Alkene Partner | Catalyst/Conditions | Product Type | Reference |

| Chiral Allenic Ketone | Tethered Alkene | Bi(OTf)₃ | Bicyclo[4.2.0]octane | nih.gov |

| Allenyl Imide | Monosubstituted Alkene | Not Specified | Cyclobutane | nih.gov |

| Allenic Ketone | Pendant Trisubstituted Alkene | Not Specified | Bicyclic Enone | nih.gov |

1,3-Dipolar Cycloadditions (e.g., with Azides)

The allene functionality in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov A common example is the reaction with organic azides to form five-membered nitrogen-containing heterocycles, such as triazoles. youtube.com The regioselectivity of these reactions is a key consideration and is influenced by both electronic and steric factors. wikipedia.orgresearchgate.net

Quantum chemical studies on the 1,3-dipolar cycloaddition of methyl azide (B81097) with various allenes have shown a preference for the formation of the 1,5-adduct over the 1,4-adduct. nih.gov The reactivity of linear allenes in these cycloadditions is influenced by the presence of heteroatoms, with increasing heteroatom substitution leading to decreased reactivity. nih.gov The regioselectivity can often be predicted by considering the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. wikipedia.org In the case of allenic ketones, the electron-withdrawing carbonyl group can significantly influence the electronic properties of the allene and thus direct the regiochemical outcome of the cycloaddition.

Multicomponent Reactions for Cyclopentene (B43876) Synthesis

Allenic ketones, including structures similar to this compound, are valuable substrates in multicomponent reactions for the synthesis of highly functionalized cyclopentene derivatives. rsc.orgnih.gov These reactions typically proceed under mild, metal-free conditions and involve a cascade of reactions, including nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction. rsc.orgnih.gov

A novel and efficient method involves the reaction of 1,2-allenic ketones with ethyl 4-chloroacetoacetate and a nitrile (such as malononitrile (B47326) or cyanoacetate). rsc.orgnih.gov This approach allows for the creation of diverse cyclopentene structures with good yields. Interestingly, the substitution pattern on the allenic ketone can influence the regioselectivity of the final product. For example, 1-phenyl allenic ketones bearing electron-donating groups on the phenyl ring can lead to the formation of methylenecyclopentanes as regioisomers to the expected cyclopentenes. rsc.orgnih.gov

Table 2: Multicomponent Synthesis of Cyclopentenes from Allenic Ketones

| Allenic Ketone | Reagent 1 | Reagent 2 | Conditions | Product Type | Reference |

| 1,2-Allenic Ketones | Ethyl 4-chloroacetoacetate | Malononitrile | Mild, metal-free | Functionalized Cyclopentene | rsc.orgnih.gov |

| 1,2-Allenic Ketones | Ethyl 4-chloroacetoacetate | Cyanoacetate | Mild, metal-free | Functionalized Cyclopentene | rsc.orgnih.gov |

| 1-Phenyl Allenic Ketones (with electron-donating groups) | Ethyl 4-chloroacetoacetate | Cyanoacetate | Mild, metal-free | Methylenecyclopentane | rsc.orgnih.gov |

Rh(I)-Catalyzed (5+2) Cycloadditions and Allene Dimerization

Rhodium(I) catalysts have been effectively employed in (5+2) cycloaddition reactions involving allenes, providing a powerful method for the construction of seven-membered rings. acs.org In these reactions, the allene acts as the two-carbon component. However, a significant competing reaction is the Rh(I)-catalyzed dimerization of the allene. acs.org

Studies have shown that the substitution pattern on the allene plays a crucial role in the outcome of the reaction. acs.org Allenes lacking terminal substituents are prone to undergo an irreversible dimerization, which sequesters the rhodium catalyst and halts the desired (5+2) cycloaddition. acs.org Conversely, terminally substituted allenes exhibit a significantly higher barrier for dimerization due to steric hindrance, allowing the (5+2) cycloaddition to proceed efficiently. acs.org The electronic nature of the allene also influences the chemoselectivity of the cycloaddition, with the terminal double bond of an allene-yne being more reactive due to enhanced d-π* backdonation from the metal. acs.org

Nucleophilic Additions and Allylations

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. The presence of the adjacent allene moiety can influence the reactivity of the carbonyl group.

Addition of Organometallic Reagents to the Carbonyl Group

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that add to the carbonyl carbon of aldehydes and ketones to form alcohols. libretexts.orgyoutube.com In the case of a ketone like this compound, the addition of a Grignard reagent, followed by an acidic workup, would be expected to yield a tertiary alcohol. openstax.org

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.comlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup to give the final alcohol product. openstax.orglibretexts.org The reactivity of the carbonyl group is influenced by electronic effects; electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and slow down the rate of nucleophilic addition, while electron-withdrawing groups have the opposite effect. stackexchange.com While the allene group is not a strong electron-withdrawing or -donating group in the traditional sense, its unique electronic properties can still modulate the reactivity of the adjacent carbonyl.

Stereoselective Allylation of Ketones with Allenes

The stereoselective allylation of ketones to produce homoallylic alcohols is a cornerstone of organic synthesis, yielding versatile building blocks for complex molecules. mit.edu Traditionally, this transformation has relied on pre-formed allylic metal reagents. However, recent advancements have enabled the direct use of allenes as allyl surrogates, offering a more atom-economical approach.

One notable method involves a copper-catalyzed enantioselective allylation of ketones with terminal allenes. nih.govacs.orgacs.org This process, catalyzed by a copper hydride (CuH) complex, efficiently couples ketones with a variety of allenes, including those with sensitive functional groups. nih.govacs.org The reaction proceeds with high stereoselectivity and exclusively provides the branched homoallylic alcohol product. nih.govacs.orgacs.org Mechanistic studies, supported by NMR spectroscopy, point to a hydrocupration-addition-metathesis pathway. nih.govacs.org

Another significant development is the boron-catalyzed diastereo- and enantioselective allylation of ketones using allenes. acs.orged.ac.uk This represents the first main-group-catalyzed example of this reaction type. acs.orged.ac.uk The proposed mechanism involves the in situ formation of an allylic borane (B79455) through the direct reaction of the allene with the borane catalyst. acs.orged.ac.uk This allylic borane then reacts with the ketone via a Zimmerman-Traxler-type transition state to yield the homoallylic alcohol with excellent yield, regioselectivity, and stereoselectivity. acs.orged.ac.uk This method avoids the need for pre-functionalized substrates, which are often prepared using transition metals or Grignard reagents. acs.org

The following table summarizes the key features of these two catalytic systems for the stereoselective allylation of ketones with allenes.

| Catalyst System | Catalyst Type | Proposed Mechanism | Key Advantages | References |

| Copper Hydride (CuH) | Transition Metal | Hydrocupration-Addition-Metathesis | High enantioselectivity, broad substrate scope, exclusive branched regioselectivity. | nih.gov, acs.org, acs.org |

| Boron Catalyst | Main Group | Hydroboration-Allylation-Transborylation | Excellent yield and stereoselectivity, avoids pre-functionalized substrates, first main-group example. | acs.org, ed.ac.uk |

Dimerization and Polymerization Processes

Allenes, including allenic ketones, are known to undergo dimerization and polymerization under various conditions, leading to a range of cyclic and polymeric structures.

Thermal Dimerization of Allenes

The thermal dimerization of allene itself has been studied and is known to produce 1,2- and 1,3-dimethylenecyclobutanes. rsc.orgacs.org The mechanism for the formation of 1,2-dimethylenecyclobutane is proposed to be a concerted [2+2] cycloaddition, while the formation of other dimers and trimers may proceed through a radical mechanism. rsc.orgacs.org The stereochemistry of allene dimerization has also been a subject of investigation. acs.org In the case of allenic ketones, thermal dimerization can also occur, though it is often in competition with other reaction pathways.

Phosphine-Promoted Dimerization of Allenic Ketones to Pyrans

Aromatic allenyl ketones can undergo a phosphine-promoted dimerization to yield functionalized pyrans. nih.govacs.org This reaction provides a formal [2+4] Diels-Alder product. The greater Michael acceptor properties of aryl allenyl ketones compared to their aliphatic counterparts facilitate this dimerization process. acs.org The reaction is proposed to proceed via nucleophilic addition of the phosphine (B1218219) to the allene, generating a zwitterionic intermediate that then participates in the dimerization cascade. acs.org This method is a synthetically useful route for the preparation of α-alkylidene pyrans. acs.org

C-C Bond Forming Reactions Beyond Cycloadditions

Allenic ketones are versatile substrates for a variety of carbon-carbon bond-forming reactions that extend beyond simple cycloadditions, enabling the synthesis of complex molecular architectures.

Hydrofunctionalization and Cross-Coupling Reactions

Hydrofunctionalization and cross-coupling reactions are powerful tools for the elaboration of allenic frameworks. nih.gov For instance, the hydroalkylation of 1,3-enynes with ketones, enabled by cooperative catalysis, can lead to the synthesis of allenes. nih.gov While not directly involving allenic ketones as starting materials, this highlights the interplay between ketones and allene synthesis. Cross-coupling reactions, a cornerstone of modern organic synthesis, can be applied to allenic systems, although specific protocols may vary depending on the substrates and desired transformation. nih.gov

Derivatization Reactions of Allenic Ketones (e.g., Grignard Reactions, Reductions, Intramolecular Cyclizations, Borylation, Suzuki-Miyaura Coupling)

The carbonyl and allene moieties of allenic ketones allow for a wide range of derivatization reactions:

Grignard Reactions: The carbonyl group of allenic ketones can react with Grignard reagents to produce tertiary alcohols. This reaction can be used in the synthesis of more complex molecules.

Reductions: The carbonyl group can be selectively reduced to a secondary alcohol. For example, a borylation-reduction-borylation sequence has been developed for the formation of 1,4-azaborines from N,N-diaryl-amide derivatives, which involves the reduction of a carbonyl group. ed.ac.uk

Intramolecular Cyclizations: Allenic ketones can undergo intramolecular cyclization reactions to form various ring systems. The intramolecular Suzuki-Miyaura reaction, for example, is a powerful tool for constructing cyclic and macrocyclic frameworks. nih.gov

Borylation and Suzuki-Miyaura Coupling: Allenic ketones can potentially be involved in borylation and subsequent Suzuki-Miyaura cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and its application to ketones can provide access to highly functionalized aromatic ketones. mdpi.com The carbonylative Suzuki-Miyaura reaction is a particularly useful method for synthesizing biaryl ketones. magtech.com.cn

Radical Pathways and Oxidative Processes

The reactivity of this compound and other allenic ketones extends to radical-mediated transformations and oxidative processes. These reactions are of significant interest for their ability to generate complex molecular architectures and for their role in synthetic chemistry. The unique electronic and structural features of the allenic ketone moiety govern the regioselectivity and stereoselectivity of these transformations.

Radical additions to the allene system are a key aspect of the reactivity of allenic ketones. The position of radical attack on the allene can vary depending on the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions. nih.govacs.org Generally, radical attack can occur at the terminal (C4), central (C3), or internal (C2) carbon of the buta-2,3-dien-1-one system. The attack of a radical on the central sp-hybridized carbon of the allene is a common pathway. nih.gov For instance, the addition of a trifluoromethyl radical to an allene was one of the earliest reported examples of this type of reaction. acs.org

Intramolecular radical cyclizations of allenic ketones provide a powerful method for the synthesis of cyclic and polycyclic compounds. wikipedia.org A notable example is the regioselective cyclization of ε-alkyl radicals onto the sp-carbon of an α-allenic ketone, which has been utilized to construct spiro[5.5]undecane skeletons. lookchem.com This type of reaction typically involves three main steps: the selective generation of a radical, the intramolecular cyclization of the radical onto the allene moiety, and the subsequent conversion of the resulting cyclized radical into the final product. wikipedia.org The formation of five- and six-membered rings is generally favored in these cyclizations. wikipedia.org

The stereochemistry of radical cyclizations is influenced by the geometry of the transition state. For example, in the reductive cyclization of some allenic ketones, the trans relationship observed between certain substituents in the product is attributed to the minimization of electron repulsion in the transition state. nih.gov

Oxidative processes involving allenic ketones can lead to the cleavage of the carbon-carbon double bonds of the allene system. masterorganicchemistry.comorganic-chemistry.org Analogous to the oxidative cleavage of alkenes, reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be employed. masterorganicchemistry.comlibretexts.org The specific products formed depend on the reaction conditions. Gentle cleavage might yield aldehydes and ketones, whereas stronger oxidation conditions typically produce carboxylic acids. libretexts.orgyoutube.com In the case of this compound, oxidative cleavage would be expected to break down the allene structure, potentially yielding cyclohexanecarboxylic acid and other smaller oxidized fragments.

The following table summarizes examples of radical reactions involving allenic systems, illustrating the types of transformations and products that can be obtained.

| Reactant | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| α-Allenic ketone with an ε-bromoalkyl chain | Bu₃SnH, AIBN, benzene, reflux | Spiro[5.5]undecane derivative | Not specified | lookchem.com |

| Allenic ketone with a tethered cyclohexanone | Electrolysis (-2.43 V vs Ag/Ag(I)) | 5-exo-dig cyclization product | Not specified | nih.gov |

| Allenic ketone with a tethered cyclohexanone | Sodium naphthalenide (-3.09 V) | 5-endo-dig cyclization product | Not specified | nih.gov |

| 1,3-disubstituted allenes | Perfluoroalkyl iodides, photo-induced | Monoadducts from terminal attack | Not specified | nih.gov |

The following table provides a general overview of the expected products from the oxidative cleavage of a generic allenic ketone, based on the principles of alkene cleavage.

| Starting Material | Oxidizing Agent/Conditions | Expected Product Type | Reference |

| Alkene | O₃, then reductive work-up (e.g., DMS) | Aldehydes and/or Ketones | libretexts.orgyoutube.com |

| Alkene | O₃, then oxidative work-up (e.g., H₂O₂) | Carboxylic Acids and/or Ketones | libretexts.orgyoutube.com |

| Alkene | Hot, concentrated KMnO₄ | Carboxylic Acids and/or Ketones | youtube.com |

| 1,2-Diol | NaIO₄ or HIO₄ | Aldehydes and/or Ketones | masterorganicchemistry.comlibretexts.org |

Stereochemical Aspects in 1 Cyclohexylbuta 2,3 Dien 1 One Chemistry

Control of Axial Chirality in Allene (B1206475) Systems

The synthesis of chiral allenes, such as derivatives of 1-Cyclohexylbuta-2,3-dien-1-one, is a key objective in asymmetric synthesis due to their presence in natural products and their utility as versatile building blocks. dntb.gov.ua The control of axial chirality in these systems is paramount. One of the primary strategies to achieve this control is through the use of transition metal catalysis with chiral ligands. dntb.gov.ua These catalytic systems can facilitate the enantioselective construction of the allene framework from achiral or racemic precursors. researchgate.net

For instance, palladium-catalyzed asymmetric reactions have proven effective in generating chiral allenes. digitellinc.comnih.gov The choice of the chiral ligand is crucial for inducing high levels of enantioselectivity. d-nb.infonih.gov The steric and electronic properties of the ligand influence the spatial arrangement of the reactants in the transition state, thereby directing the formation of one enantiomer over the other. nih.gov The development of novel chiral ligands continues to be an active area of research to improve the efficiency and selectivity of these transformations.

Another approach involves the transfer of chirality from a pre-existing stereocenter in the starting material to the newly formed chiral axis of the allene. This method relies on a substrate-controlled mechanism where the stereochemistry of the product is dictated by the chirality of the reactant.

Diastereoselective and Enantioselective Transformations

The allenic ketone, this compound, and its derivatives are valuable substrates for various diastereoselective and enantioselective transformations, leading to the synthesis of complex chiral molecules.

Diastereoselective Reactions:

In reactions involving substrates that already possess a chiral center, the allenic moiety can direct the stereochemical outcome at a new stereocenter, leading to the formation of diastereomers in unequal amounts. For example, the addition of nucleophiles to the carbonyl group of a chiral allenic ketone can proceed with high diastereoselectivity. The existing chirality, whether it be a stereocenter on the cyclohexyl ring or a chiral auxiliary attached to the molecule, influences the facial selectivity of the nucleophilic attack.

Enantioselective Reactions:

Enantioselective transformations of achiral this compound aim to create a chiral product from an achiral starting material. This is typically achieved using a chiral catalyst or reagent.

Catalytic Asymmetric Hydrogenation: The reduction of the carbonyl group can be performed enantioselectively using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand. This reaction produces chiral allenic alcohols with high enantiomeric excess.

Asymmetric Conjugate Addition: Nucleophiles can add to the β-carbon of the allenic system in a conjugate fashion. The use of a chiral catalyst, often a transition metal complex, can control the stereochemistry of the newly formed stereocenter.

[3+2] Cycloaddition Reactions: Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of allenes are a powerful tool for constructing chiral carbo- and heterocycles with high enantio- and diastereoselectivity. researchgate.net

The following table summarizes some examples of enantioselective transformations involving allenes:

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Boronate Addition | Chiral Biphenols | Enantioenriched Allenes | High | researchgate.net |

| Copper-Catalyzed Cross-Coupling | Cu(I) with Chiral Bisoxazoline Ligands | Trisubstituted Allenes | High | researchgate.net |

| Palladium-Catalyzed Asymmetric Alkylation | Pd with Chiral Ligands (e.g., L1, L3, L4) | Allenes with 1,3-Stereocenters | Up to -73% | nih.gov |

Regioselectivity in Allenic Ketone Reactions

The presence of multiple reactive sites in this compound—the carbonyl group and the three carbons of the allene system—makes regioselectivity a critical aspect of its chemistry. wikipedia.org The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions.

Attack at the Carbonyl Carbon (C1): Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon, leading to the formation of tertiary allenic alcohols. This is a 1,2-addition reaction.

Attack at the Central Allenic Carbon (C3): Some transition metal-catalyzed reactions can proceed via insertion into the C2-C3 double bond, leading to unique functionalization at the central carbon of the allene.

Attack at the Terminal Allenic Carbon (C4): Soft nucleophiles, in the presence of a suitable catalyst (often copper-based), typically undergo conjugate addition (1,4-addition) to the β-carbon (C4) of the allenic ketone. This results in the formation of a β,γ-unsaturated ketone.

The regioselectivity can be influenced by several factors:

The nature of the nucleophile: Hard vs. soft nucleophiles.

The Lewis acid or catalyst employed: Different metals can direct the nucleophile to different positions.

The solvent and temperature: These can affect the reactivity and selectivity of the reagents.

For example, in E1 elimination reactions, there is a preference for the formation of the more stable, more substituted alkene, a principle known as Zaitsev's rule. youtube.com This demonstrates how the inherent stability of potential products can govern regioselectivity. In radical reactions, such as the 1,4-difunctionalization of 1,3-enynes, two functional groups can be simultaneously introduced into the allene product. nih.gov

Memory of Chirality and Chiral Induction

Memory of Chirality:

The concept of "memory of chirality" is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral or rapidly racemizing intermediate. scripps.edu This effect has been observed in reactions involving allenes. scripps.edu

In the context of this compound derivatives, if a chiral center exists in the molecule (for instance, on the cyclohexyl ring), and a reaction is carried out that temporarily destroys this chirality by forming a planar intermediate (like an enolate), the conformational chirality of this intermediate can dictate the stereochemical outcome of the subsequent bond formation. The intermediate "remembers" the original chirality, leading to a product with a predictable stereochemistry. This phenomenon is often attributed to the existence of a high rotational barrier in the intermediate, which prevents racemization before the product-forming step. scripps.edu

Chiral Induction:

Chiral induction refers to the process where a chiral entity (a catalyst, a reagent, or a chiral auxiliary) directs the formation of a new chiral center in a substrate molecule with a preference for one enantiomer or diastereomer. In the chemistry of this compound, chiral induction is the cornerstone of asymmetric synthesis.

As discussed in the section on enantioselective transformations, chiral catalysts play a pivotal role in inducing chirality. The catalyst and the substrate form a diastereomeric complex, and the transition state leading to one enantiomer is energetically more favorable than the one leading to the other. This energy difference results in the preferential formation of a single enantiomer.

The introduction of chirality at the C1 position of related cyclic structures, such as 1-substituted-3,4-dihydroisoquinolines, has been extensively studied through enantioselective reduction, highlighting the importance of this concept in generating biologically active molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Cyclohexylbuta 2,3 Dien 1 One

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information:The specific fragmentation pathways for this molecule have not been documented.

Until research documenting the synthesis and detailed spectroscopic analysis of 1-Cyclohexylbuta-2,3-dien-1-one is published, a scientifically rigorous article on its characterization cannot be produced.

Vibrational Spectroscopy (IR and Raman)6.4. Chiroptical Spectroscopies for Absolute Configuration Determination (e.g., ECD, VCD, ORD)6.5. Computer-Assisted Structure Elucidation (CASE) from Spectral Data

However, the absence of published research or database entries for this compound prevents a detailed discussion and the creation of the requested data tables for these specific spectroscopic techniques.

General principles of spectroscopy can predict the expected spectral features for this molecule. For instance, in its infrared (IR) and Raman spectra, a characteristic allenic stretch (C=C=C) would be anticipated in the 1900-2000 cm⁻¹ region. As an α,β-unsaturated ketone, a carbonyl (C=O) stretching vibration would likely appear in the range of 1666-1685 cm⁻¹.

For a chiral molecule like this compound, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These techniques measure the differential absorption or rotation of polarized light, providing unique spectral fingerprints for each enantiomer.

Computer-Assisted Structure Elucidation (CASE) programs would typically utilize data from various spectroscopic methods, primarily NMR, to generate and rank possible chemical structures consistent with the observed spectral data, thereby aiding in the confirmation of the molecular structure.

Unfortunately, without specific studies on this compound, any discussion of its spectroscopic characterization remains speculative. Further experimental research and computational studies are necessary to provide the specific data required for a thorough structural analysis of this compound.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

This allenic ketone serves as a versatile precursor for the synthesis of a wide variety of both carbocyclic and heterocyclic compounds. rsc.org

The reactivity of the allene (B1206475) and ketone functionalities in 1-cyclohexylbuta-2,3-dien-1-one has been harnessed to construct a variety of carbocyclic systems. These reactions often proceed through fascinating mechanisms, leading to the formation of strained and complex ring systems.

Cyclobutanes and Cyclobutanones: The [2+2] photocycloaddition of olefins to enones is a powerful method for constructing cyclobutane (B1203170) rings. wisc.edu While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of enones suggests its potential in forming cyclobutane derivatives. The formation of cyclobutenes from the reaction of alkynes with alkenes, which can proceed through a cyclopropyl (B3062369) gold(I) carbene intermediate followed by ring expansion, also highlights a potential pathway to four-membered rings. nih.gov Furthermore, the synthesis of 1-zirconacyclobuta-2,3-dienes, which are organometallic analogs of 1,2-cyclobutadiene, has been achieved, showcasing the interest in small, strained ring systems containing the buta-2,3-diene framework. nih.gov The ring-opening reactions of tetrahydrocyclobuta[c]quinolin-3(4H)-ones also demonstrate the utility of cyclobutane structures in further synthetic transformations. researchgate.net

Cyclopentenes and Cyclohexenones: Radical cascade cyclizations of 1,n-enynes are a well-established strategy for preparing carbocycles. rsc.org The structural motif of this compound could potentially be incorporated into such reaction schemes to generate five- and six-membered rings.

Cyclopropylboronate Esters and Cyclopropanols: The synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones demonstrates a method for constructing three-membered rings. nih.gov Although this specific example does not use the title compound, it illustrates a pathway for cyclopropane (B1198618) formation from related diketone structures.

The following table summarizes the types of carbocycles that can be synthesized using methodologies applicable to allenic ketones like this compound.

| Carbocycle Type | Synthetic Method | Reference |

| Cyclobutanes | [2+2] Photocycloaddition | wisc.edu |

| Cyclobutenes | Gold(I)-catalyzed [2+2] cycloaddition | nih.gov |

| Cyclopropanes | Iodine/DBU-mediated cyclization | nih.gov |

The electrophilic nature of the central carbon of the allene group, along with the ketone functionality, makes this compound an excellent substrate for reactions with nucleophiles, leading to a diverse array of heterocyclic structures. organic-chemistry.orgorganic-chemistry.org

Furans and Pyrans: The reaction of allenyl ketones with various reagents can lead to the formation of five- and six-membered oxygen-containing heterocycles. For instance, trisubstituted 1,2-allenyl ketones can be readily converted into chiral furan (B31954) derivatives. researchgate.net The synthesis of 2H-cyclohepta[b]furan-2-ones and their subsequent modification highlights the utility of furanone scaffolds in building more complex molecules. mdpi.com Furthermore, pyran-2-one derivatives are recognized as powerful building blocks for a wide range of heterocyclic compounds. researchgate.net The synthesis of pyrano[2,3-d]pyrimidine diones from barbituric acid and other components demonstrates the versatility of pyran ring formation. nih.gov

Pyrrolidin-2-ones, Tetrahydrofurans, Lactones, and Lactams: The inherent reactivity of the allenic ketone system allows for the introduction of nitrogen and oxygen nucleophiles to construct various five- and six-membered heterocycles containing these atoms. While specific examples for the synthesis of pyrrolidin-2-ones, tetrahydrofurans, lactones, and lactams directly from this compound were not found, the general reactivity patterns of allenyl ketones support their potential use in such transformations.

Oxazole Derivatives: The synthesis of polysubstituted 1,2-oxazetidines through a radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide showcases a method for forming nitrogen- and oxygen-containing four-membered rings. organic-chemistry.org

The table below provides an overview of heterocyclic systems that can be accessed through reactions involving allenic ketones.

| Heterocycle Type | Synthetic Method | Reference |

| Furans | Transformation of 1,2-allenyl ketones | researchgate.net |

| Pyrans | Reactions of pyran-2-one derivatives | researchgate.net |

| Pyrano[2,3-d]pyrimidines | Three-component reaction | nih.gov |

| 1,2-Oxazetidines | Radical tandem cycloaddition | organic-chemistry.org |

Total Synthesis of Natural Products and Bioactive Molecules

The unique reactivity of this compound and related allenic ketones makes them valuable intermediates in the total synthesis of complex natural products and biologically active molecules. e-bookshelf.dechemrxiv.orgecampus.com The construction of cyclobutane-containing natural products, for example, often relies on strategic disconnections that can be addressed using precursors like allenic ketones. rsc.org

While no direct total synthesis of a terpenoid using this compound was identified in the provided search results, the structural motifs present in this allenic ketone are relevant to terpenoid synthesis. For example, the synthesis of 2-(1-hydroxy-4-oxo-cyclohexa-2,5-dienyl)-pyran-4-one, a compound with antitumor properties, involves the formation of a substituted pyran-4-one, a common heterocyclic core in natural products. researchgate.net

The stereocontrolled synthesis of fragments for complex molecules is a cornerstone of modern organic synthesis. The catalytic asymmetric conjugate addition of malonic esters to enynes provides a route to chiral trisubstituted 1,2-allenyl ketones with high enantioselectivity. researchgate.net These chiral building blocks can then be used in the synthesis of complex targets.

Scalability of Synthesis and Derivatization

The practical utility of a synthetic building block is often determined by its accessibility on a larger scale.

Gram-Scale Procedures: Several methods for the synthesis of allenyl ketones have been shown to be amenable to gram-scale production. researchgate.netnih.gov For example, the palladium-catalyzed hydroalkylation of 1,3-enynes with ketones has been successfully performed on a 7.5 mmol scale. nih.gov Similarly, the synthesis of flavoring ketones via alkylation-decarboxylation has been demonstrated on a 10-gram scale, highlighting the industrial potential of such protocols. nih.gov The gram-scale synthesis of functionalized benzofurans has also been reported, showcasing the scalability of reactions involving related intermediates. researchgate.net

The following table highlights examples of scalable syntheses relevant to allenic ketones.

| Reaction | Scale | Catalyst/Reagent | Reference |

| Hydroalkylation of 1,3-enynes | 7.5 mmol | Pd(0)/B(C6F5)3 | nih.gov |

| Alkylation-decarboxylation | 10 g | Amberlyst-15 | nih.gov |

| Synthesis of benzofurans | Gram-scale | KOH/NaOtBu | researchgate.net |

Potential in Materials Science for Compounds with Specific Electronic or Optical Properties

The unique structural and electronic features of allenes, particularly allenic ketones such as this compound, have garnered interest in the field of materials science. nih.govwikipedia.org The cumulenic π-system, in conjunction with the carbonyl group, can give rise to specific electronic and optical properties that are tunable through synthetic modification. While direct studies on this compound for materials science applications are not extensively documented, the broader class of allenes and allenic ketones serves as a valuable framework for predicting its potential. rsc.org

The exploration of allenes in materials science is driven by their potential to act as versatile building blocks for complex molecular architectures with applications in natural product synthesis, pharmaceutical chemistry, and the development of optoelectronic materials. rsc.org The twisted and orthogonal π-systems inherent to allenes provide a unique three-dimensional scaffold that can influence the bulk properties of a material. nih.gov

One area of potential is in the development of liquid crystals. The rod-like and rigid nature of some allene-containing molecules can promote the formation of mesophases. tandfonline.comuh.edu The introduction of a cyclohexyl group in this compound could further enhance this tendency by providing a bulky, non-polar moiety that influences intermolecular interactions and packing. The presence of a carbonyl group introduces a dipole moment, which is a crucial factor in the alignment of molecules in an electric field, a key principle behind liquid crystal displays. nih.gov While many liquid crystalline compounds are based on aromatic cores, the use of less common building blocks like allenic ketones is an active area of research. tandfonline.com

The chirality of allenes is another key feature that can be exploited in materials science. wikipedia.org Allenes with appropriate substitution patterns are chiral, and this axial chirality can be transferred to create materials with chiroptical properties, such as strong circular dichroism. wikipedia.org Although this compound itself is not chiral, the principles of allene chirality are relevant to the broader class of compounds and their potential applications in chiral materials.

The electronic properties of allenic systems, such as their HOMO-LUMO energy levels, are also of fundamental interest for applications in organic electronics. nih.gov The energy gap can be tuned by modifying the substituents on the allene core, which in turn affects the charge transport properties of the material. nih.govbeilstein-journals.org While specific data for this compound is not available, computational studies on related systems can provide insights into its potential as a component in organic semiconductors. nih.gov

Below is a table summarizing the potential material science applications and the key molecular features of allenic ketones that enable them.

| Potential Application Area | Key Molecular Feature of Allenic Ketones | Relevance of this compound |

| Liquid Crystals | Rod-like shape, rigidity, dipole moment | The cyclohexyl group can enhance rigidity and influence packing, while the ketone provides a dipole moment. tandfonline.comuh.edunih.gov |

| Nonlinear Optics (NLO) | "Push-pull" electronic structure, intramolecular charge transfer | The ketone acts as an electron-withdrawing group; potential for charge transfer. researchgate.netnih.govmdpi.comrsc.org |

| Chiral Materials | Axial chirality in substituted allenes | While not chiral itself, it belongs to a class of compounds where chirality can be readily introduced. wikipedia.org |

| Organic Electronics | Tunable HOMO-LUMO gap, potential for charge transport | The allenic ketone core is a modifiable scaffold for tuning electronic properties. nih.govnih.govbeilstein-journals.org |

Further research into the synthesis and characterization of this compound and its derivatives is necessary to fully elucidate its potential in these advanced applications. The existing body of knowledge on allenes and allenic ketones, however, strongly suggests that this compound class holds significant promise for the development of novel functional materials. nih.govrsc.org

Future Perspectives and Challenges in 1 Cyclohexylbuta 2,3 Dien 1 One Research

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 1,2-allenic ketones, including 1-cyclohexylbuta-2,3-dien-1-one, is a primary area of future research. rsc.org Current methods, while effective, often rely on harsh reaction conditions or the use of stoichiometric and sometimes toxic reagents.

A promising approach lies in the utilization of photoredox/copper dual catalysis. This strategy has been successfully employed for the preparation of 1,2-allenyl ketones from enynes and radicals, suggesting a modular and versatile synthetic route. rsc.org Further exploration of this methodology could lead to milder reaction conditions and a broader substrate scope.

Another avenue for sustainable synthesis involves leveraging water as a reaction medium. Research has shown that tandem reactions of 1,2-allenic ketones with α-halo ketones or esters can be efficiently carried out in water, leading to the formation of 1,3,4′-tricarbonyl compounds. rsc.org This approach not only reduces the reliance on organic solvents but also demonstrates enhanced reactivity and chemoselectivity. rsc.org

Furthermore, the development of catalytic methods that avoid the use of transition metals is highly desirable. Metal-free multicomponent reactions of 1,2-allenic ketones have been shown to produce diversely functionalized cyclopentene (B43876) derivatives under mild conditions. rsc.org Expanding this metal-free approach to the synthesis of this compound itself would represent a significant step towards greener chemistry.

Recent advancements in transforming aromatic ketones into esters through a one-pot process could also inspire novel synthetic strategies for allenic ketones, potentially broadening their application in synthesizing valuable aromatic compounds. sciencedaily.com

Expanding Reactivity Profiles and Selectivity Control

The allenic moiety in this compound possesses a unique reactivity profile due to the presence of two adjacent double bonds. researchgate.net A key challenge and opportunity lies in controlling the chemo-, regio-, and stereoselectivity of its reactions.

The reactivity of allenes with nucleophiles, electrophiles, and radical species has been a subject of interest, leading to the synthesis of various cyclic compounds. nih.gov For this compound, controlling the addition of reagents to one of the three carbon atoms of the allene (B1206475) group is crucial for synthesizing specific target molecules. The substitution pattern of the allene, the nature of the attacking species, and the reaction conditions all play a role in determining the outcome of these reactions. acs.org

Research into the 1,4-addition of nucleophiles, such as diethyl malonate, to 1,2-allenic ketones has demonstrated the potential for controlled selective synthesis of β,γ-unsaturated enones and α-pyrones. acs.org The stereoselectivity of these reactions can be influenced by the substituents on the allene. acs.org Further studies are needed to understand and control the factors governing selectivity in reactions involving this compound.

The exploration of cycloaddition reactions represents another promising area. Allenes are known to participate in various cycloaddition reactions, including [4+2] cycloadditions with ortho-quinone methides to form chiral chromans. nih.govacs.org Investigating the participation of this compound in such reactions could lead to the synthesis of complex and biologically active heterocyclic compounds.

Moreover, understanding the interplay of electronic, conformational, and steric effects is critical for achieving high selectivity in reactions involving allenes. nih.govacs.orgacs.org For instance, in carbene-mediated C-H insertion reactions, electronic effects often play a more significant role than steric effects. nih.govacs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly vital role in understanding and predicting the reactivity of this compound. The development of predictive models has the potential to accelerate the discovery and optimization of reactions involving this compound. nih.govrsc.org

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including identifying the major products. acs.org This approach can help researchers pre-screen potential substrates and reaction conditions, saving time and resources. mit.edu For example, computational models can predict whether a given set of reactants will lead to a desired product with a high yield. mit.edu

Computational modeling can also provide insights into reaction mechanisms. By calculating properties like frontier orbital energies, researchers can understand the factors that drive a particular reaction and predict which molecules are likely to react. mit.edu This understanding is crucial for designing new reactions and controlling their selectivity.

Furthermore, computational studies can be used to analyze the conformational energy profiles of molecules, providing insights into their stability and reactivity. mdpi.com For complex enzymatic reactions, advanced computational methods are being developed to integrate multiple levels of theory to understand substrate binding, catalysis, and product release. nih.gov While not directly applicable to non-enzymatic reactions of this compound, these advancements in computational methodology can inspire new approaches to modeling its reactivity.

The synergy between computational modeling and experimental work is essential. nih.gov Computational predictions can guide experimental design, while experimental results can provide feedback to refine and improve the computational models.

Exploration of New Applications in Diverse Fields

The unique reactivity of this compound and other allenic ketones opens up possibilities for their application in various fields beyond traditional organic synthesis. nih.gov

In medicinal chemistry, the incorporation of ketone functionalities can enhance the potency and metabolic stability of small molecule probes. nih.gov The development of ketone-based functionalities that can form reversible covalent adducts presents a strategy for creating more effective therapeutic agents. nih.gov Exploring the potential of this compound as a scaffold for developing new drugs is a promising area of research. For instance, isoquinolone derivatives, which can be synthesized through reactions involving alkynes, exhibit a wide range of pharmacological activities, including anticancer and antiviral properties. acs.org

In materials science, the conjugated π-system of allenes makes them interesting candidates for the development of new materials with unique optical and electronic properties. mdpi.com The ability to functionalize allenes through various chemical reactions provides a means to tune these properties. Research into the synthesis of phenyl-1,3-butadienes, which have an extended π-conjugation, highlights their potential in polymer chemistry and materials science. mdpi.com

Furthermore, the development of new catalytic systems for reactions involving ketones could expand their utility in industrial processes. scripps.edu For example, recent breakthroughs in C-H activation of ketones and esters are paving the way for more efficient and sustainable chemical production. scripps.edu

The versatility of the boronate moiety, which can be introduced into molecules through copper-catalyzed borylative cyclization, offers a powerful tool for the synthesis of complex organosilicon architectures. acs.org Exploring similar functionalization strategies for this compound could lead to novel silicon-containing compounds with potential applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.